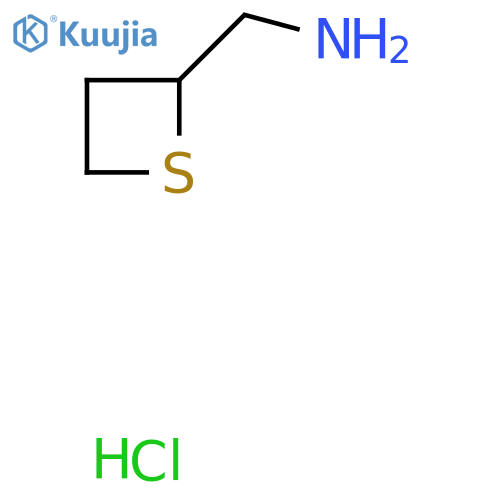Cas no 1424279-84-4 (thietan-2-ylmethanamine;hydrochloride)

1424279-84-4 structure
商品名:thietan-2-ylmethanamine;hydrochloride
thietan-2-ylmethanamine;hydrochloride 化学的及び物理的性質
名前と識別子
-
- thietan-2-ylmethanamine hydrochloride
- thietan-2-ylmethanamine;hydrochloride
-
- インチ: 1S/C4H9NS.ClH/c5-3-4-1-2-6-4;/h4H,1-3,5H2;1H
- InChIKey: ZURNKFYTXGZBJT-UHFFFAOYSA-N
- ほほえんだ: Cl.S1CCC1CN
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 46.8
- トポロジー分子極性表面積: 51.3
thietan-2-ylmethanamine;hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
thietan-2-ylmethanamine;hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-173434-2.5g |
(thietan-2-yl)methanamine hydrochloride |
1424279-84-4 | 95% | 2.5g |
$3809.0 | 2023-09-20 | |
| Chemenu | CM432364-1g |
thietan-2-ylmethanamine hydrochloride |
1424279-84-4 | 95%+ | 1g |
$2311 | 2023-03-07 | |
| TRC | B587268-2.5mg |
thietan-2-ylmethanamine hydrochloride |
1424279-84-4 | 2.5mg |
$ 70.00 | 2022-06-07 | ||
| Enamine | EN300-173434-10g |
(thietan-2-yl)methanamine hydrochloride |
1424279-84-4 | 95% | 10g |
$8357.0 | 2023-09-20 | |
| Aaron | AR01BDDZ-50mg |
Thietan-2-ylmethanamine hydrochloride |
1424279-84-4 | 95% | 50mg |
$735.00 | 2025-02-09 | |
| Aaron | AR01BDDZ-100mg |
Thietan-2-ylmethanamine hydrochloride |
1424279-84-4 | 95% | 100mg |
$951.00 | 2025-02-09 | |
| A2B Chem LLC | AW09083-50mg |
thietan-2-ylmethanamine hydrochloride |
1424279-84-4 | 95% | 50mg |
$579.00 | 2024-04-20 | |
| Aaron | AR01BDDZ-2.5g |
thietan-2-ylmethanamine hydrochloride |
1424279-84-4 | 95% | 2.5g |
$5263.00 | 2023-12-16 | |
| 1PlusChem | 1P01BD5N-250mg |
Thietan-2-ylmethanamine hydrochloride |
1424279-84-4 | 95% | 250mg |
$1105.00 | 2025-03-19 | |
| 1PlusChem | 1P01BD5N-1g |
Thietan-2-ylmethanamine hydrochloride |
1424279-84-4 | 95% | 1g |
$2195.00 | 2025-03-19 |
thietan-2-ylmethanamine;hydrochloride 関連文献
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
1424279-84-4 (thietan-2-ylmethanamine;hydrochloride) 関連製品
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1424279-84-4)thietan-2-ylmethanamine;hydrochloride

清らかである:99%
はかる:1g
価格 ($):1120.0